5-Tert-butyl-2,3-dimethylphenol
Description
Properties
IUPAC Name |
5-tert-butyl-2,3-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7,13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGVECVSIDQTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946190 | |
| Record name | 5-tert-Butyl-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23504-05-4 | |
| Record name | 2,3-Xylenol, 5-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,3-dimethylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Antioxidant Properties
5-Tert-butyl-2,3-dimethylphenol is widely recognized for its antioxidant capabilities. It belongs to a class of synthetic phenolic antioxidants (TBP-AOs) that are utilized to protect materials from oxidative degradation. These antioxidants are essential in numerous consumer products, including:
- Plastics and Rubber : Used to prevent oxidative degradation during processing and storage.
- Petroleum Products : Acts as a stabilizer in fuels to prevent gumming and degradation over time.
- Coatings and Paints : Enhances the durability and longevity of finishes by protecting against environmental oxidative effects.
Table 1: Applications of this compound
| Application Area | Specific Use |
|---|---|
| Plastics | Antioxidant for thermal stability |
| Rubber | Prevents aging and degradation |
| Fuels | Stabilizer to prevent gumming |
| Coatings | UV stabilizer for enhanced durability |
| Pharmaceuticals | Potential therapeutic applications |
UV Stabilization
In addition to its antioxidant properties, this compound serves as an effective UV stabilizer. This application is particularly important in products exposed to sunlight and other sources of UV radiation. The compound absorbs harmful UV rays, thereby preventing photodegradation of materials such as:
- Plastics : Extends the lifespan of outdoor furniture and automotive parts.
- Paints : Maintains color integrity and prevents fading.
Therapeutic Applications
Recent research has highlighted the potential therapeutic benefits of this compound. Studies suggest that derivatives of this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. Key findings include:
- Neuroprotection : Compounds similar to TBP-AOs have shown promise in mitigating glutamate-induced oxidative toxicity in neuronal models.
- Cancer Research : Some studies indicate potential anticancer properties through inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in rodent models of ischemic stroke. The results indicated low toxicity levels and a favorable safety profile for potential therapeutic use in humans .
Industrial Synthesis
The synthesis of this compound typically involves alkylation processes. For example, it can be produced by the alkylation of xylenol with isobutylene, which allows for the separation of different dimethylphenol isomers based on their solubility characteristics . This method not only yields high purity products but also facilitates the recycling of unreacted materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting various biochemical pathways.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: 5-Tert-butyl-2,3-dimethylphenol
- CAS No.: 23504-05-4
- Molecular Formula : C₁₂H₁₈O
- Synonyms: 2,3-Dimethyl-5-tert-butylphenol; 5-(1,1-Dimethylethyl)-2,3-dimethylphenol .
Structural Features: The compound consists of a phenolic ring substituted with two methyl groups at positions 2 and 3 and a bulky tert-butyl group at position 5 (Figure 1). The tert-butyl group enhances steric hindrance and hydrophobicity, while the methyl groups contribute to moderate electron-donating effects.
Table 1: Comparative Analysis of Phenolic Derivatives
Key Findings :
Structural Influence on Reactivity and Stability: Steric Hindrance: Compounds with tert-butyl groups (e.g., this compound, 4-Bromo-2,6-di-tert-butylphenol) exhibit increased steric protection, reducing susceptibility to oxidation. This makes them suitable for applications like polymer stabilization . Electron-Withdrawing Groups: The nitro group in 4-Tert-butyl-2-nitro phenol enhances electrophilicity, increasing reactivity but also toxicity, as noted in its classification as a "toxic solid" .
Applications: Antioxidants: 2,5-Di-tert-butylhydroquinone is used in food packaging due to its antioxidant properties, whereas this compound may serve similar roles in non-food industries .
Toxicity Profiles: Brominated derivatives (e.g., 4-Bromo-2,6-di-tert-butylphenol) are associated with endocrine disruption risks, while nitro-substituted phenols (e.g., 4-Tert-butyl-2-nitro phenol) show higher acute toxicity . this compound lacks direct toxicity data but may share low bioavailability with other alkylphenols due to high hydrophobicity .
Regulatory Status :
- Musk xylene (a structurally related nitro musk) underwent a PBT (persistent, bioaccumulative, toxic) assessment by the European Commission, highlighting regulatory scrutiny for similar compounds .
Biological Activity
5-Tert-butyl-2,3-dimethylphenol (CAS No. 23504-05) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its phenolic structure with a tert-butyl group and two methyl groups on the aromatic ring. Its molecular formula is , and it has a molecular weight of 182.27 g/mol. The compound exhibits a melting point of approximately 54-57°C and is noted for its low solubility in water but good solubility in organic solvents .
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies demonstrated that the compound could inhibit lipid peroxidation in various biological models .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have reported that this compound displays inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
3. Cytotoxic Effects
In cancer research, this compound has shown potential cytotoxicity against various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it induced apoptosis through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging: The phenolic hydroxyl group plays a crucial role in neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage.
- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity and leading to cell death.
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial dysfunction.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Smith et al. (2020) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
